2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine
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Overview
Description
2-(3’,5’-difluoro-[1,1’-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms on the biphenyl ring and an ethyltetrahydropyran-4-amine moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-difluoro-[1,1’-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through a cyclization reaction involving an appropriate diol and an acid catalyst.
Attachment of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-difluoro-[1,1’-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced biphenyl derivatives
Substitution: Substituted biphenyl derivatives
Scientific Research Applications
2-(3’,5’-difluoro-[1,1’-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(3’,5’-difluoro-[1,1’-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the fluorine atoms can form hydrogen bonds with amino acid residues. The tetrahydropyran ring and amine group can further enhance binding affinity through additional interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3’,5’-difluoro-[1,1’-biphenyl]-4-yl)-N-methyltetrahydro-2H-pyran-4-amine
- 2-(3’,5’-difluoro-[1,1’-biphenyl]-4-yl)-N-propyltetrahydro-2H-pyran-4-amine
- 2-(3’,5’-difluoro-[1,1’-biphenyl]-4-yl)-N-butyltetrahydro-2H-pyran-4-amine
Uniqueness
The uniqueness of 2-(3’,5’-difluoro-[1,1’-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine lies in its specific combination of structural features, which confer distinct physicochemical properties and biological activities. The presence of the ethyl group on the tetrahydropyran ring can influence its binding affinity and selectivity for molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H21F2NO |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[4-(3,5-difluorophenyl)phenyl]-N-ethyloxan-4-amine |
InChI |
InChI=1S/C19H21F2NO/c1-2-22-18-7-8-23-19(12-18)14-5-3-13(4-6-14)15-9-16(20)11-17(21)10-15/h3-6,9-11,18-19,22H,2,7-8,12H2,1H3 |
InChI Key |
NOFPGTSTFHWJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCOC(C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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